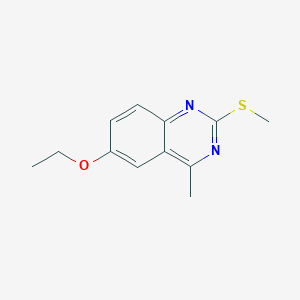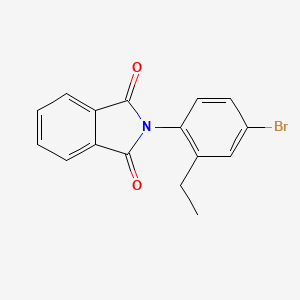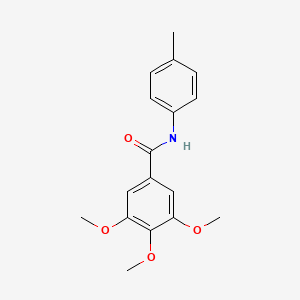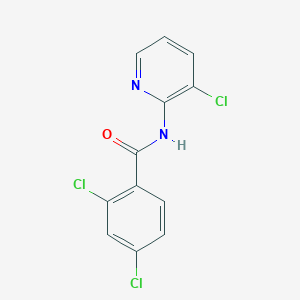![molecular formula C15H17ClN2OS B5738607 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide, also known as CTET, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule belongs to the thiazole family and has a molecular weight of 308.83 g/mol.
Mécanisme D'action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide involves the inhibition of various signaling pathways such as the PI3K/AKT/mTOR and NF-κB pathways. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been shown to have various biochemical and physiological effects. In cancer research, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. Inflammation research has demonstrated that N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been shown to have low toxicity and high selectivity towards cancer cells. However, one limitation of using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide research. One direction is to investigate its potential as a treatment for other diseases such as cardiovascular diseases and diabetes. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide to optimize its dose and formulation. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide.
Méthodes De Synthèse
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-ethylbutyryl chloride to produce N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide. The purity of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide is then confirmed through various analytical techniques such as HPLC and NMR.
Applications De Recherche Scientifique
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been studied for its neuroprotective effects and potential as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-3-10(4-2)14(19)18-15-17-13(9-20-15)11-5-7-12(16)8-6-11/h5-10H,3-4H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNUIZQMUDNVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)
![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)

![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)
![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)
![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)
